Cas no 866017-28-9 (2-Benzoyl-3-[({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1-benzofuran)

2-Benzoyl-3-[({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1-benzofuran structure
866017-28-9 structure
Product Name:2-Benzoyl-3-[({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1-benzofuran
CAS No:866017-28-9
MF:C24H17F3O2S
MW:426.450795888901
CID:5737852
PubChem ID:3788299
Update Time:2023-11-10

2-Benzoyl-3-[({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1-benzofuran Chemical and Physical Properties

Names and Identifiers

    • 2-benzoyl-3-[({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1-benzofuran
    • Methanone, phenyl[3-[[[[3-(trifluoromethyl)phenyl]methyl]thio]methyl]-2-benzofuranyl]-
    • AKOS005089657
    • 866017-28-9
    • phenyl[3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone
    • 4J-523S
    • phenyl-[3-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1-benzofuran-2-yl]methanone
    • 2-Benzoyl-3-[({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1-benzofuran
    • Inchi: 1S/C24H17F3O2S/c25-24(26,27)18-10-6-7-16(13-18)14-30-15-20-19-11-4-5-12-21(19)29-23(20)22(28)17-8-2-1-3-9-17/h1-13H,14-15H2
    • InChI Key: ZXCFYTMABYDGBB-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1)(C1=C(CSCC2=CC=CC(C(F)(F)F)=C2)C2=CC=CC=C2O1)=O

Computed Properties

  • Exact Mass: 426.09013544g/mol
  • Monoisotopic Mass: 426.09013544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 55.5Ų

Experimental Properties

  • Density: 1.310±0.06 g/cm3(Predicted)
  • Boiling Point: 539.4±50.0 °C(Predicted)
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